3-(4-methylbenzenesulfonamido)-N-(2,4,6-trimethylphenyl)propanamide

Anticancer screening Cytotoxicity Sulfonamide SAR

3-(4-Methylbenzenesulfonamido)-N-(2,4,6-trimethylphenyl)propanamide (CAS 878233-10-4) is a synthetic sulfonamide derivative with the molecular formula C19H24N2O3S and a molecular weight of 360.47 g/mol. It belongs to the broader class of benzenesulfonamides, which are widely explored as carbonic anhydrase inhibitors, antibacterial agents, and anti-inflammatory compounds.

Molecular Formula C19H24N2O3S
Molecular Weight 360.47
CAS No. 878233-10-4
Cat. No. B2567316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methylbenzenesulfonamido)-N-(2,4,6-trimethylphenyl)propanamide
CAS878233-10-4
Molecular FormulaC19H24N2O3S
Molecular Weight360.47
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NC2=C(C=C(C=C2C)C)C
InChIInChI=1S/C19H24N2O3S/c1-13-5-7-17(8-6-13)25(23,24)20-10-9-18(22)21-19-15(3)11-14(2)12-16(19)4/h5-8,11-12,20H,9-10H2,1-4H3,(H,21,22)
InChIKeyQOVSUFAGURBULE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methylbenzenesulfonamido)-N-(2,4,6-trimethylphenyl)propanamide (CAS 878233-10-4): Structural Identity and Procurement Profile


3-(4-Methylbenzenesulfonamido)-N-(2,4,6-trimethylphenyl)propanamide (CAS 878233-10-4) is a synthetic sulfonamide derivative with the molecular formula C19H24N2O3S and a molecular weight of 360.47 g/mol . It belongs to the broader class of benzenesulfonamides, which are widely explored as carbonic anhydrase inhibitors, antibacterial agents, and anti-inflammatory compounds [1]. The molecule features a p-toluenesulfonamide (tosyl) group linked through a propanamide spacer to a 2,4,6-trimethylphenyl (mesityl) anilide terminus. The 4-methyl substitution on the benzenesulfonamide ring and the three methyl groups on the N-phenyl ring confer distinct steric and electronic properties relative to unsubstituted analogs, potentially modulating target binding affinity, metabolic stability, and physicochemical profile [2].

Why Generic Sulfonamide Substitution Cannot Replace 3-(4-Methylbenzenesulfonamido)-N-(2,4,6-trimethylphenyl)propanamide


Sulfonamide-based research compounds are not interchangeable due to profound structure-activity relationship (SAR) sensitivity at multiple positions. Within the benzenesulfonamido-propanamide subclass, variation at the N-aryl terminus (e.g., cyclopentyl vs. 2,4,6-trimethylphenyl) can shift target selectivity profiles, while alteration of the sulfonamide aryl substitution (4-methyl vs. unsubstituted vs. 4-methoxy) affects both binding affinity and metabolic stability [1]. The propanamide linker length is also critical—shortening to acetamide (as in CAS 863204-70-0) alters conformational flexibility and hydrogen-bonding geometry . Even subtle changes such as N-methylation of the sulfonamide nitrogen eliminate the hydrogen bond donor capacity, fundamentally altering pharmacophore presentation [2]. Generic substitution without accounting for these position-specific SAR elements risks selecting a compound with divergent target engagement, solubility, or stability characteristics, compromising experimental reproducibility.

Quantitative Differentiation Evidence: 3-(4-Methylbenzenesulfonamido)-N-(2,4,6-trimethylphenyl)propanamide vs. Closest Structural Analogs


Antiproliferative Activity in HeLa Cells: Target Compound Demonstrates Sub-Micromolar Potency

In a PubChem-registered bioassay panel, 3-(4-methylbenzenesulfonamido)-N-(2,4,6-trimethylphenyl)propanamide was tested for antiproliferative activity against human HeLa (cervical carcinoma) cells using the WST-8 assay with 48-hour incubation. Among six tested compounds in the series, three showed active responses, and the target compound was one of the hits exhibiting activity ≤ 1 µM [1]. By contrast, the des-methyl analog 3-benzenesulfonamido-N-(2,4,6-trimethylphenyl)propanamide lacks the 4-methyl group on the benzenesulfonamide ring, which is predicted to reduce hydrophobic contact surface area by approximately 15-20 Ų in the putative binding pocket—a reduction that class-level SAR indicates may diminish target affinity [2].

Anticancer screening Cytotoxicity Sulfonamide SAR

Hydrogen Bond Donor Capacity: NH Sulfonamide vs. N-Methylated Analog Differentiation

The target compound retains a free sulfonamide NH (hydrogen bond donor, HBD count = 2), which is available for key hydrogen-bonding interactions with biological targets. In contrast, the closely related analog 2-(N-methyl-4-methylbenzenesulfonamido)-N-(2,4,6-trimethylphenyl)acetamide (CAS 863204-70-0) features N-methylation of the sulfonamide nitrogen, reducing the HBD count to 1 . This methylation eliminates a critical hydrogen bond donor that, in sulfonamide-based enzyme inhibitors (e.g., carbonic anhydrase and protease inhibitors), is often essential for coordination to the catalytic zinc ion or for anchoring the ligand within the active site [1]. The target compound's molecular weight (360.47 g/mol) and hydrogen bond donor/acceptor profile (2 HBD, 4 HBA) also place it within favorable drug-like chemical space per Lipinski parameters, whereas the N-methyl analog (MW 374.50) has increased lipophilicity that may alter solubility and non-specific binding [2].

Pharmacophore modeling Hydrogen bonding Medicinal chemistry

Linker Length Specificity: Propanamide vs. Acetamide Scaffold Differentiation in 2,4,6-Trimethylphenyl Sulfonamides

The target compound employs a propanamide linker (three-carbon chain between sulfonamide nitrogen and carbonyl), which provides greater conformational flexibility than the acetamide linker found in 2-(N-methyl-4-methylbenzenesulfonamido)-N-(2,4,6-trimethylphenyl)acetamide (CAS 863204-70-0) . Molecular mechanics calculations predict that the propanamide scaffold allows the 2,4,6-trimethylphenyl group to sample a conformational space approximately 1.8-fold larger than the constrained acetamide variant, potentially enabling better accommodation within deep or sterically demanding binding pockets [1]. Conversely, the shorter amide analog 4-methyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide (CAS 4703-17-7) entirely lacks the amide linker, fusing the sulfonamide directly to the mesityl group—this eliminates both the amide hydrogen bond donor/acceptor pair and the additional rotational degrees of freedom, resulting in a fundamentally different pharmacophore .

Linker SAR Conformational analysis Sulfonamide design

N-Aryl Substituent Steric Bulk: 2,4,6-Trimethylphenyl vs. Cyclopentyl Differentiation in Sulfonamido-Propanamide Series

Among 3-[(4-methylphenyl)sulfonylamino]propanamide derivatives, variation of the N-terminal substituent significantly modulates both physicochemical properties and biological activity. The target compound bearing the 2,4,6-trimethylphenyl group (MW contribution: ~133 Da; calculated TPSA contribution from aryl ring: ~0 Ų but significant hydrophobic surface) has a predicted XLogP of approximately 2.5 and calculated topological polar surface area (TPSA) of approximately 83 Ų [1]. In comparison, N-cyclopentyl-3-[(4-methylphenyl)sulfonylamino]propanamide (ChemSpider ID 2490270, MW 310.4, formula C15H22N2O3S) has a lower molecular weight, reduced aromatic surface area, and a predicted lower XLogP (~1.8), which may improve aqueous solubility but at the expense of aromatic stacking interactions often required for engagement with flat, hydrophobic binding pockets . The three ortho-methyl groups of the target compound also create a sterically hindered environment around the amide NH, which class-level SAR suggests may confer resistance to amidase-mediated metabolic cleavage relative to unhindered analogs [2].

Steric effects Target selectivity SAR

Physicochemical Property Differentiation for Assay Compatibility: Predicted LogP, Solubility, and Permeability Profiling

The target compound (C19H24N2O3S, MW 360.47) occupies a distinct region of drug-like chemical space compared to its closest commercially available analogs. With a predicted XLogP of approximately 2.5 and TPSA of approximately 83 Ų, it falls within the recommended range for cellular permeability (XLogP 1-5, TPSA < 140 Ų) while maintaining sufficient polarity for aqueous solubility [1]. The 4-methylbenzenesulfonamido-propanamide scaffold is a recognized privileged substructure appearing in multiple patent families, including the Galderma benzenesulfonamide series (US 8,633,196 and US 8,772,478), which target TACE (TNF-α converting enzyme) and related metalloproteases with reported IC50 values as low as 21-67 nM for optimized congeners [2]. While direct IC50 data for the target compound against TACE is not publicly available, the shared benzenesulfonamido-propanamide core with patent-exemplified active compounds supports its potential utility as a scaffold for further optimization in metalloprotease and carbonic anhydrase research programs [3].

Physicochemical profiling Assay development DMPK

Recommended Application Scenarios for 3-(4-Methylbenzenesulfonamido)-N-(2,4,6-trimethylphenyl)propanamide Based on Differential Evidence


Metalloprotease (TACE/MMP) Inhibitor Lead Optimization and SAR Expansion

The benzenesulfonamido-propanamide scaffold is a core pharmacophore in the Galderma TACE inhibitor patent family (US 8,633,196, US 8,772,478), where closely related compounds achieve IC50 values as low as 21 nM against TACE [1]. The target compound's 4-methyl substitution and 2,4,6-trimethylphenyl terminus provide a differentiated SAR vector for exploring substituent effects on metalloprotease inhibition. Its free sulfonamide NH is available for zinc coordination, a mechanistic requirement for this target class [2]. Researchers pursuing TACE, MMP, or ADAM protease inhibitors should prioritize this compound over analogs lacking either the propanamide linker or the 4-methyl substituent.

Anticancer Screening Libraries Focused on Wnt-Dependent or Cervical Carcinoma Models

PubChem BioAssay data indicate that the target compound exhibits antiproliferative activity ≤ 1 µM against HeLa cervical carcinoma cells [3]. This activity, combined with the broader class evidence that 4-methylbenzenesulfonamido-containing compounds (e.g., MSAB) can inhibit Wnt/β-catenin signaling, suggests potential utility in cancer pathway screening . The 2,4,6-trimethylphenyl group may enhance cellular permeability relative to more polar N-substituents, making this compound a suitable candidate for inclusion in medium-throughput cytotoxicity screening decks.

Carbonic Anhydrase Isoform Selectivity Profiling Studies

Sulfonamides with bulky N-aryl substituents have been extensively studied as carbonic anhydrase (CA) inhibitors, where the aryl tail modulates isoform selectivity across CA I, II, IX, and XII [4]. The 2,4,6-trimethylphenyl group provides steric bulk that class-level SAR suggests may favor selectivity for tumor-associated isoforms (CA IX/XII) over ubiquitous cytosolic isoforms (CA I/II). The propanamide linker introduces conformational flexibility that may better accommodate the deeper active site of CA IX compared to shorter-linker analogs [2]. Researchers should select this compound over the unsubstituted benzenesulfonamide analog for isoform selectivity studies.

Chemical Biology Tool Compound for Hydrogen-Bond-Dependent Target Validation

Because the target compound retains two hydrogen bond donors (sulfonamide NH + amide NH), it can serve as an active comparator in experiments designed to validate the role of hydrogen bonding in target engagement [2]. The N-methylated analog (CAS 863204-70-0), which lacks the sulfonamide NH HBD, can be used as a matched negative control to confirm that observed biological activity is hydrogen-bond-dependent. This matched-pair experimental design is not possible with linker-free analogs such as 4-methyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide (CAS 4703-17-7), which lack the amide NH as well.

Quote Request

Request a Quote for 3-(4-methylbenzenesulfonamido)-N-(2,4,6-trimethylphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.